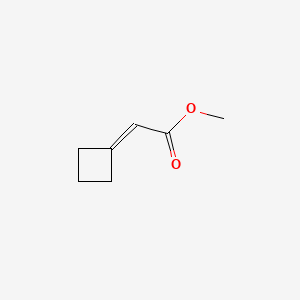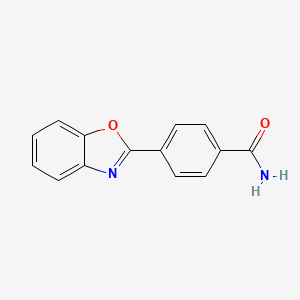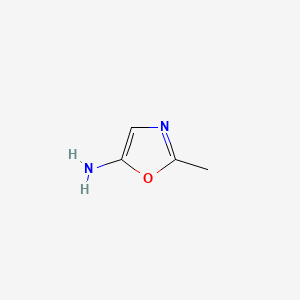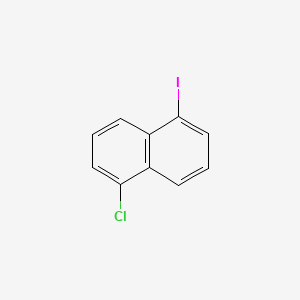
Tyr-PDGF A-Chain (194-211)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyr-PDGF A-Chain (194-211) is a peptide derived from the platelet-derived growth factor A-chain. This peptide consists of 18 amino acids and is known for its role in various cellular processes, including cell growth, proliferation, and differentiation. The platelet-derived growth factor A-chain is a significant component in the regulation of cell division and development, making Tyr-PDGF A-Chain (194-211) an important molecule in biological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-PDGF A-Chain (194-211) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Preparation: The resin is functionalized with a suitable linker to facilitate peptide chain attachment.
Amino Acid Coupling: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Tyr-PDGF A-Chain (194-211) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tyr-PDGF A-Chain (194-211) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis using specific reagents and conditions tailored to the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Generation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Tyr-PDGF A-Chain (194-211) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mécanisme D'action
Tyr-PDGF A-Chain (194-211) exerts its effects by binding to platelet-derived growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the activation of transcription factors and the expression of genes involved in cell growth, proliferation, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Platelet-Derived Growth Factor B-Chain (PDGF-BB)
- Platelet-Derived Growth Factor C-Chain (PDGF-CC)
- Platelet-Derived Growth Factor D-Chain (PDGF-DD)
Uniqueness
Tyr-PDGF A-Chain (194-211) is unique due to its specific amino acid sequence and its ability to modulate cellular processes through its interaction with platelet-derived growth factor receptors. Unlike other platelet-derived growth factor chains, the A-chain has distinct structural and functional properties that make it a valuable tool in research and therapeutic applications .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H181N39O25/c1-56(2)51-72(91(159)135-71(25-8-13-43-106)95(163)140-50-20-32-75(140)93(161)138-79(57(3)142)96(164)165)136-89(157)67(28-16-46-120-99(112)113)132-85(153)64(24-7-12-42-105)129-87(155)66(27-15-45-119-98(110)111)131-84(152)63(23-6-11-41-104)128-86(154)65(26-14-44-118-97(108)109)130-83(151)62(22-5-10-40-103)127-82(150)61(21-4-9-39-102)125-76(144)54-124-81(149)73(55-141)137-90(158)69(37-38-78(146)147)133-88(156)68(29-17-47-121-100(114)115)134-92(160)74-31-19-49-139(74)94(162)70(30-18-48-122-101(116)117)126-77(145)53-123-80(148)60(107)52-58-33-35-59(143)36-34-58/h33-36,56-57,60-75,79,141-143H,4-32,37-55,102-107H2,1-3H3,(H,123,148)(H,124,149)(H,125,144)(H,126,145)(H,127,150)(H,128,154)(H,129,155)(H,130,151)(H,131,152)(H,132,153)(H,133,156)(H,134,160)(H,135,159)(H,136,157)(H,137,158)(H,138,161)(H,146,147)(H,164,165)(H4,108,109,118)(H4,110,111,119)(H4,112,113,120)(H4,114,115,121)(H4,116,117,122)/t57-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,79+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVVAMFNZVPEPI-RHFUBDAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H181N39O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)



![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)




